In Vivo Plasma Half-Life of Glycyl-L-glutamine vs. Alanyl-L-glutamine
A direct comparative study in healthy human volunteers demonstrated that the plasma half-life of Glycyl-L-glutamine is dramatically longer than that of its closest analog, Alanyl-L-glutamine. Following an intravenous bolus injection (0.1 mmol/kg), the elimination half-life of Gly-Gln was measured at 553 ± 160 minutes, compared to 46 ± 3 minutes for Ala-Gln [1]. This represents a 12-fold increase in systemic exposure duration for Gly-Gln, a critical factor for sustained glutamine delivery in parenteral nutrition formulations.
| Evidence Dimension | Plasma Elimination Half-Life |
|---|---|
| Target Compound Data | 553 ± 160 minutes |
| Comparator Or Baseline | L-alanyl-L-glutamine: 46 ± 3 minutes |
| Quantified Difference | 12.0-fold increase in half-life |
| Conditions | Bolus injection (0.1 mmol/kg) in 5 healthy male volunteers; in vivo human study |
Why This Matters
This evidence directly addresses the procurement decision for research requiring sustained glutamine release; substituting with Ala-Gln would result in approximately 12 times faster systemic clearance, fundamentally altering the experimental or therapeutic dosing regimen.
- [1] Hübl, W., et al. (1989). Influence of molecular structure and plasma hydrolysis on the metabolism of glutamine-containing dipeptides in humans. Metabolism, 38(8 Suppl 1), 59-62. View Source
